N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or disulfide compound under suitable conditions.
Attachment of the Difluorophenyl Group: This can be done through a nucleophilic substitution reaction using a difluorobenzene derivative.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both difluorophenyl and sulfonamide groups, which may confer distinct biological activities compared to other triazole derivatives.
Properties
Molecular Formula |
C21H23F2N5O3S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23F2N5O3S2/c1-4-27-19(12-28(33(3,30)31)16-8-5-14(2)6-9-16)25-26-21(27)32-13-20(29)24-18-10-7-15(22)11-17(18)23/h5-11H,4,12-13H2,1-3H3,(H,24,29) |
InChI Key |
ZAFPLFMQFPERIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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